3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-13(17-8-4-1-5-9-17)10-21-14-15-11-6-2-3-7-12(11)22(19,20)16-14/h2-3,6-7H,1,4-5,8-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEYETKFCCTXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Aminobenzenesulfonamide Derivatives
The benzothiadiazine-1,1-dione ring is typically constructed from o-aminobenzenesulfonamide precursors. A widely adopted method involves acid-catalyzed cyclization :
- Starting material : o-Aminobenzenesulfonamide is treated with triphosgene or ethyl carbonochloridate to form an intermediate isocyanate.
- Cyclization : The isocyanate undergoes intramolecular nucleophilic attack by the sulfonamide nitrogen, forming the benzothiadiazine-1,1-dione ring under acidic conditions (e.g., HCl in ethanol).
- Yield : Reported yields range from 65–85% depending on the substituents and reaction time.
- Dissolve o-azidobenzenesulfonamide (1.0 equiv) in ethanol.
- Add concentrated HCl (4 mL per 50 mg substrate) and reflux for 6–8 hours.
- Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via recrystallization.
Introduction of the Sulfanyl Group
Nucleophilic Substitution at the 3-Position
The sulfanyl group is introduced via thiol-displacement reactions on halogenated benzothiadiazine intermediates:
- Halogenation : Treat benzothiadiazine-1,1-dione with N-bromosuccinimide (NBS) or iodine in acetic acid to generate 3-bromo or 3-iodo derivatives.
- Thiol coupling : React the halogenated intermediate with a thiol-containing reagent. For this compound, 2-mercapto-1-(piperidin-1-yl)ethan-1-one is used as the nucleophile.
Key observation : The use of polar aprotic solvents (e.g., DMF) improves reaction rates but may reduce regioselectivity.
Synthesis of the 2-Oxo-2-(Piperidin-1-yl)Ethyl Side Chain
Preparation of 2-Chloro-1-(piperidin-1-yl)ethan-1-one
The side chain precursor is synthesized via Friedel-Crafts acylation :
Coupling to the Sulfanyl Intermediate
The chloroethylpiperidine derivative is coupled to the sulfanylbenzothiadiazine via alkylation :
- Mix 3-mercaptobenzothiadiazine-1,1-dione (1.0 equiv) with 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.1 equiv) in ethanol.
- Add K₂CO₃ (2.0 equiv) and reflux for 8–12 hours.
- Purify by column chromatography (silica gel, ethyl acetate/hexane).
Yield : 55–65% after purification.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
Recent advances propose a one-pot strategy to streamline the synthesis:
- Combine o-azidobenzenesulfonamide, ethyl carbonochloridate, and 2-mercapto-1-(piperidin-1-yl)ethan-1-one in a single reactor.
- Use PPh₃ to mediate the aza-Wittig reaction, forming the benzothiadiazine ring and introducing the sulfanyl side chain simultaneously.
- Advantages : Reduces purification steps and improves overall yield (up to 72%).
Optimization and Scale-Up Considerations
Reaction Condition Screening
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SN₂ rate |
| Solvent | Ethanol | Balances polarity and cost |
| Catalyst | K₂CO₃ | Prevents over-alkylation |
| Reaction Time | 10 hours | Completes displacement |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially affecting the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the dioxido group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Building Block for Complex Molecules
The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of complex molecules. For instance, it can be involved in:
- Suzuki–Miyaura Coupling : This reaction is essential for forming carbon-carbon bonds in organic compounds.
- Catalytic Processes : The compound may act as a catalyst or ligand in reactions requiring precise control over conditions.
Table 1: Organic Reactions Involving the Compound
| Reaction Type | Description | Role of the Compound |
|---|---|---|
| Suzuki–Miyaura Coupling | Formation of carbon-carbon bonds | Building block |
| Protodeboronation | Key step in synthesizing organic compounds | Catalyst |
| Alkylation/Acylation | Multi-step synthesis of drug molecules | Intermediate |
Pharmaceutical Development
In medicinal chemistry, this compound is explored as a precursor or intermediate in the synthesis of pharmaceuticals. Its structural properties make it suitable for:
- Drug Design : The compound can be modified to enhance biological activity or selectivity.
- Multi-Step Synthesis : It can be utilized in complex synthetic pathways to develop new therapeutic agents.
Case Study: Antitumor Activity
Research indicates that derivatives of benzothiadiazines exhibit significant antitumor activity. For example, compounds with similar functional groups have shown efficacy against various cancer cell lines, suggesting that this compound could be further investigated for potential anticancer properties.
Biological Studies
The compound may also find applications in biochemistry, particularly as a tool in molecular biology experiments. Potential uses include:
- Biochemical Assays : It can serve as a probe or label to track biological molecules.
- Interaction Studies : Understanding how the compound interacts with biological targets is crucial for elucidating its mechanism of action.
Table 2: Biochemical Applications
| Application Type | Description | Example Use |
|---|---|---|
| Probe for Biological Molecules | Tracking and quantifying biomolecules | Used in assays to study protein interactions |
| Interaction Studies | Investigating binding affinities with targets | Evaluating effects on enzyme activity |
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Core Benzothiadiazine Derivatives
3-(Piperidin-3-yl)-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione hydrochloride (): Structural difference: A piperidine ring is directly attached to the benzothiadiazine core.
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione ():
- Structural difference : A chromen-4-one system is fused to the benzothiadiazine.
- Impact : The planar chromen system enhances π-π stacking interactions, improving crystallinity and stability .
3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione ():
- Structural difference : Bromine substitution at the chromen ring.
- Impact : Bromine’s electronegativity may enhance halogen bonding, influencing receptor affinity.
Sulfanyl-Modified Analogues
3-{[(3-Bromophenyl)methyl]sulfanyl}-4-butyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione ():
- Structural difference : A bromophenylmethyl group replaces the piperidin-1-yl ethyl linker.
- Impact : Increased lipophilicity due to the bromophenyl group may enhance membrane permeability.
7-Chloro-3-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione ():
- Structural difference : Chlorine and methyl substituents on the benzothiadiazine core.
- Impact : Chlorine’s electron-withdrawing effect could modulate electronic properties, affecting reactivity.
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural data.
Biological Activity
The compound 3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione , identified by CAS number 899944-10-6, is a novel benzothiadiazine derivative with potential therapeutic applications. Its unique structure incorporates a piperidine moiety and a sulfanyl group, which are known to contribute to various biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H16FN3O3S2 |
| Molecular Weight | 357.42 g/mol |
| SMILES | Fc1ccc2c(c1)S(=O)(=O)N=C(N2)SCC(=O)N1CCCCC1 |
| LogP | 3.9055 |
| Polar Surface Area | 49.51 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in critical signaling pathways, which may lead to various pharmacological effects.
Anticancer Activity
Research indicates that benzothiadiazine derivatives exhibit promising anticancer properties. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo. For instance, studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, potentially making it a candidate for developing new antimicrobial therapies.
Neuroprotective Effects
Given the presence of the piperidine ring, this compound may exhibit neuroprotective effects. Research into similar compounds has shown that they can influence neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Anticancer Study : A study published in Nature Reviews Drug Discovery highlighted the efficacy of benzothiadiazine derivatives in targeting cancer cell lines. The study reported that similar compounds could inhibit tumor growth by interfering with DNA synthesis and repair mechanisms .
- Antimicrobial Efficacy : Research conducted by PubChem indicated that related piperidine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests potential for further exploration of the sulfanyl group’s role in enhancing antimicrobial properties.
- Neuroprotection : A study focused on neuroprotective agents found that compounds with similar structural features could significantly reduce neuronal apoptosis induced by oxidative stress . This opens avenues for investigating the neuroprotective potential of our compound.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For analogous sulfanyl-benzothiadiazine derivatives, a common approach includes:
- Step 1 : Formation of the benzothiadiazine core via cyclization of substituted thiols with appropriate carbonyl precursors.
- Step 2 : Introduction of the 2-oxo-2-(piperidin-1-yl)ethyl sulfanyl group via nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., LiH) .
- Step 3 : Purification via recrystallization (methanol/water mixtures) and validation using TLC monitoring .
Q. How is the structure of this compound confirmed using spectroscopic methods?
- Methodological Answer : Structural validation relies on:
- IR Spectroscopy : Detection of characteristic peaks (e.g., C=O stretching at ~1700 cm⁻¹, S=O vibrations at ~1150–1250 cm⁻¹) .
- ¹H-NMR : Key signals include piperidinyl protons (δ 1.4–3.2 ppm), sulfanyl-CH₂ (δ 3.5–4.0 ppm), and aromatic protons from the benzothiadiazine ring (δ 7.0–8.0 ppm) .
- EI-MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfanyl and piperidine moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound during synthesis?
- Methodological Answer :
- Solvent Selection : Use DMF or THF for enhanced nucleophilicity of intermediates .
- Temperature Control : Maintain reflux conditions (80–100°C) for coupling steps to ensure complete reaction while minimizing side products .
- Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfanyl group incorporation .
- Workflow : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 nucleophile:electrophile) to drive conversions >90% .
Q. What strategies address discrepancies in NMR or mass spectrometry data during structural validation?
- Methodological Answer :
- Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-simulated NMR) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to resolve overlapping signals in complex regions (e.g., piperidinyl CH₂ groups) .
- High-Resolution MS : Confirm molecular formulas via HRMS to distinguish isobaric impurities (e.g., resolving [M+H]⁺ from [M+Na]⁺ adducts) .
Q. What in vitro models are appropriate for evaluating the biological activity of this compound?
- Methodological Answer :
- Antibacterial Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme Inhibition Studies : Screen against target enzymes (e.g., dihydrofolate reductase) via spectrophotometric assays, adjusting pH and cofactor conditions to mimic physiological environments .
- Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ ratios for bacterial vs. mammalian cells) .
Data Contradiction and Analysis
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardize Assay Protocols : Ensure consistent inoculum sizes (e.g., 1×10⁵ CFU/mL) and incubation times (18–24 hrs) to minimize variability .
- Control for Solvent Effects : Use DMSO concentrations ≤1% (v/v) to avoid cytotoxicity artifacts .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., log-fold reduction in bacterial growth) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Synthetic Modifications for Enhanced Activity
Q. What structural modifications could enhance the compound’s pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the sulfanyl group with a sulfonamide (-SO₂NH₂) to improve metabolic stability .
- Piperidine Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to the piperidine ring to modulate logP and enhance blood-brain barrier penetration .
- Prodrug Design : Incorporate esterase-labile moieties (e.g., acetylated hydroxyl groups) to improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
